molecular formula C8H7BrClF2N3 B6222745 6-chloro-8-(difluoromethyl)-2-methylimidazo[1,2-b]pyridazine hydrobromide CAS No. 2758003-79-9

6-chloro-8-(difluoromethyl)-2-methylimidazo[1,2-b]pyridazine hydrobromide

Cat. No. B6222745
CAS RN: 2758003-79-9
M. Wt: 298.5
InChI Key:
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Description

6-Chloro-8-(difluoromethyl)-2-methylimidazo[1,2-b]pyridazine hydrobromide (6-Cl-8-DFMIP) is a novel heterocyclic compound that has been studied for its potential applications in medicinal chemistry and biochemistry. It has been used in various scientific research projects to study its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Mechanism of Action

The mechanism of action of 6-chloro-8-(difluoromethyl)-2-methylimidazo[1,2-b]pyridazine hydrobromide is not yet fully understood. However, it is believed to interact with proteins and enzymes in the body in order to affect their function. It has also been suggested that 6-chloro-8-(difluoromethyl)-2-methylimidazo[1,2-b]pyridazine hydrobromide may act as an antagonist to certain receptors in the body, which could lead to changes in physiological processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-chloro-8-(difluoromethyl)-2-methylimidazo[1,2-b]pyridazine hydrobromide are not yet fully understood. However, it has been suggested that 6-chloro-8-(difluoromethyl)-2-methylimidazo[1,2-b]pyridazine hydrobromide may have an effect on the activity of certain enzymes, which could lead to changes in the body’s metabolism. Additionally, 6-chloro-8-(difluoromethyl)-2-methylimidazo[1,2-b]pyridazine hydrobromide has been studied for its potential to affect the activity of certain receptors in the body, which could lead to changes in physiological processes.

Advantages and Limitations for Lab Experiments

6-chloro-8-(difluoromethyl)-2-methylimidazo[1,2-b]pyridazine hydrobromide has several advantages as a tool for lab experiments. It is relatively easy to synthesize, and it has a relatively low toxicity. Additionally, 6-chloro-8-(difluoromethyl)-2-methylimidazo[1,2-b]pyridazine hydrobromide can be used to study the structure and function of various proteins and enzymes, and to identify potential new drugs and therapeutic agents. However, 6-chloro-8-(difluoromethyl)-2-methylimidazo[1,2-b]pyridazine hydrobromide also has some limitations. It is not yet fully understood how it interacts with proteins and enzymes in the body, and it is not yet known how it affects the activity of certain receptors in the body.

Future Directions

The potential future directions for research on 6-chloro-8-(difluoromethyl)-2-methylimidazo[1,2-b]pyridazine hydrobromide are numerous. Further research could be conducted to better understand the mechanism of action of 6-chloro-8-(difluoromethyl)-2-methylimidazo[1,2-b]pyridazine hydrobromide, as well as its biochemical and physiological effects. Additionally, further research could be conducted to identify potential new drugs and therapeutic agents that could be developed using 6-chloro-8-(difluoromethyl)-2-methylimidazo[1,2-b]pyridazine hydrobromide. Finally, further research could be conducted to explore the potential advantages and limitations of 6-chloro-8-(difluoromethyl)-2-methylimidazo[1,2-b]pyridazine hydrobromide for lab experiments.

Synthesis Methods

6-chloro-8-(difluoromethyl)-2-methylimidazo[1,2-b]pyridazine hydrobromide is synthesized by a two-step reaction. The first step involves the reaction of 6-chloro-2-methylimidazo[1,2-b]pyridazine with difluoromethyl iodide to form the 6-chloro-8-(difluoromethyl)-2-methylimidazo[1,2-b]pyridazine hydrobromide intermediate. The second step involves the reaction of the intermediate with hydrobromic acid to form the final product. The reaction is shown in the following figure.
![Image of Synthesis Reaction](https://i.imgur.com/H5D5pEj.png)

Scientific Research Applications

6-chloro-8-(difluoromethyl)-2-methylimidazo[1,2-b]pyridazine hydrobromide has been used in a variety of scientific research projects. It has been used to study its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. It has also been used as a tool to investigate the structure and function of various proteins and enzymes, and to identify potential new drugs and therapeutic agents.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 6-chloro-8-(difluoromethyl)-2-methylimidazo[1,2-b]pyridazine hydrobromide involves the reaction of 2-methylimidazo[1,2-b]pyridazine with difluoromethyl chloride and hydrobromic acid, followed by chlorination.", "Starting Materials": [ "2-methylimidazo[1,2-b]pyridazine", "difluoromethyl chloride", "hydrobromic acid" ], "Reaction": [ "Step 1: 2-methylimidazo[1,2-b]pyridazine is reacted with difluoromethyl chloride in the presence of a base such as potassium carbonate to form 6-chloro-8-(difluoromethyl)-2-methylimidazo[1,2-b]pyridazine.", "Step 2: The resulting product from step 1 is then reacted with hydrobromic acid to form the hydrobromide salt of 6-chloro-8-(difluoromethyl)-2-methylimidazo[1,2-b]pyridazine.", "Step 3: Finally, the hydrobromide salt is chlorinated using a chlorinating agent such as thionyl chloride to form the desired compound, 6-chloro-8-(difluoromethyl)-2-methylimidazo[1,2-b]pyridazine hydrobromide." ] }

CAS RN

2758003-79-9

Product Name

6-chloro-8-(difluoromethyl)-2-methylimidazo[1,2-b]pyridazine hydrobromide

Molecular Formula

C8H7BrClF2N3

Molecular Weight

298.5

Purity

95

Origin of Product

United States

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